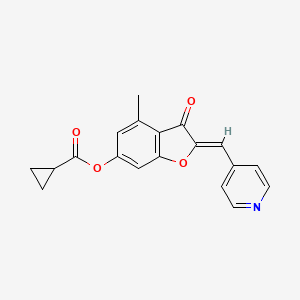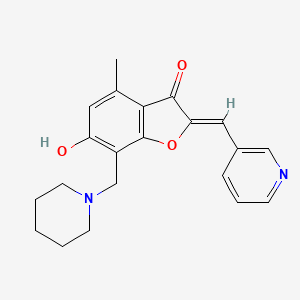![molecular formula C17H19N3O2 B6502499 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole CAS No. 1396707-84-8](/img/structure/B6502499.png)
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of structural elements, including a pyrrolidine ring, an azetidine ring, and an indole moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrrolidine ring can be synthesized via organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . The azetidine ring, known for its ring strain, can be synthesized through [2+2] cycloaddition reactions or C(sp3)–H functionalization . The indole moiety is often introduced through electrophilic substitution reactions on a preformed indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the nitrogen atoms of the pyrrolidine and azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction could produce fully saturated ring systems.
Scientific Research Applications
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, the indole moiety can interact with serotonin receptors, while the azetidine and pyrrolidine rings may interact with other protein targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid with similar ring strain properties.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole is unique due to its combination of three distinct ring systems, each contributing to its overall chemical and biological properties
Properties
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(19-7-3-4-8-19)12-10-20(11-12)17(22)14-9-18-15-6-2-1-5-13(14)15/h1-2,5-6,9,12,18H,3-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZYDGHLKKKVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide](/img/structure/B6502418.png)
![3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B6502424.png)
![3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B6502432.png)
![1-acetyl-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502437.png)
![3-Azetidinecarboxamide, N-(3-methoxypropyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-](/img/structure/B6502451.png)
![ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate](/img/structure/B6502456.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502459.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)

![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502473.png)

![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6502491.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)
